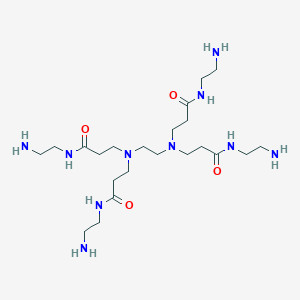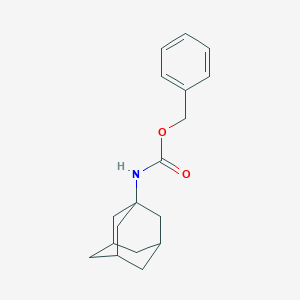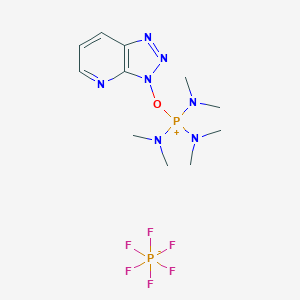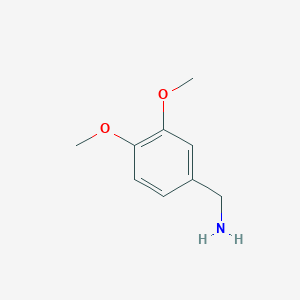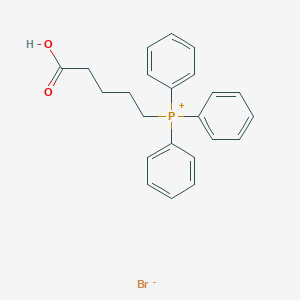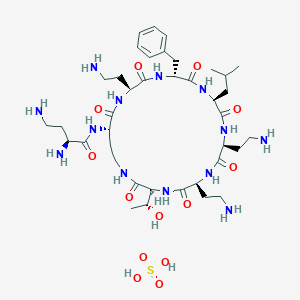![molecular formula C9H18O3 B142275 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 40595-23-1](/img/structure/B142275.png)
1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yield and efficiency. In the first paper, a high-yield synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane (1) is described. The compound was synthesized from 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine under methanol reflux conditions for 2 hours. Subsequently, compound 1 was reacted with 2-naphthol in toluene reflux for 3 days to obtain a novel bridged tetra(phenol) compound (2). The synthesis process demonstrates the potential for creating complex molecules from simpler precursors using catalysts and controlled reaction conditions .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. In the first study, the structure of the synthesized compounds was characterized using various analytical techniques, including 1H NMR, IR, HR-MS, and elemental analysis. X-ray single crystal diffraction was used to determine the crystal structure of compound 1, which was found to belong to the monoclinic space group C 2/c. The precise measurements of the unit cell dimensions were provided, which are essential for the identification and characterization of the compound .
Chemical Reactions Analysis
Chemical reactions are at the heart of synthesis processes. The second paper discusses the use of a binuclear Brønsted ionic liquid as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives. This halogen-free and reusable catalyst facilitated the reaction under solvent-free conditions at 60 °C, which is notable for its high yield, clean reactions, simple methodology, and short reaction time. The ability to recycle the ionic liquid without significant loss of activity is particularly advantageous for sustainable and cost-effective chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are determined by their molecular structure and are essential for predicting their behavior in different environments. While the provided papers do not directly discuss the physical and chemical properties of "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-", they do provide insight into the properties of related compounds. For instance, the crystalline structure of compound 1 from the first paper can give clues about its stability, solubility, and potential interactions with other molecules. Similarly, the reusability and efficiency of the ionic liquid catalyst in the second paper suggest its stability and potential for use in various chemical reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" finds applications in chemical synthesis and modification processes. A significant application is observed in the Prins-type cyclization of oxonium ions, where it is involved in the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives with various substitution patterns and molecular complexities. This process showcases the compound's role in creating structurally diverse and complex organic molecules (G. Fráter, U. Müller, & P. Kraft, 2004).
Nanofluidic Devices and Synthetic Ion Channels
In the realm of nanotechnology, this compound has been employed to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The photolabile protecting groups derived from this compound facilitate the conversion of hydrophobic surface molecules to hydrophilic ones upon irradiation, enabling the controlled transport of ionic species in aqueous solutions through these channels. This application underscores the compound's potential in developing advanced nanofluidic devices for controlled release, sensing, and information processing (Mubarak Ali et al., 2012).
Monoprotection of Diols
The compound is also utilized in the monoprotection of short-chain symmetrical diols, such as 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol, as tetrahydropyranyl (THP) ethers. This application highlights its utility in organic synthesis, particularly in the protection and deprotection strategies that are foundational to complex molecule construction (Richard J. Petroski, 2003).
Biofuel Production
In the field of bioengineering, derivatives of this compound have been investigated for their potential in biofuel production, specifically 2-butanol and butanone. This involves the utilization of a B12-dependent dehydratase step followed by the catalysis of a secondary alcohol dehydrogenase, illustrating the compound's relevance in sustainable energy solutions (Payam Ghiaci, J. Norbeck, & C. Larsson, 2014).
Propiedades
IUPAC Name |
3-(oxan-2-yloxy)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRXDVACOOJMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441674 |
Source


|
| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
CAS RN |
40595-23-1 |
Source


|
| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

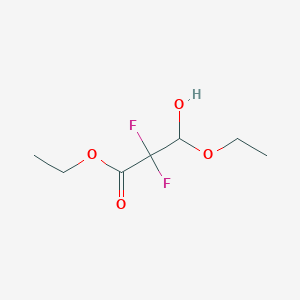
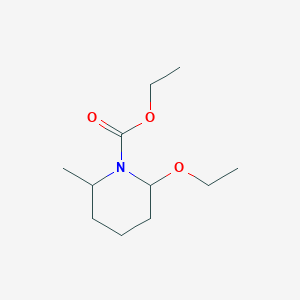
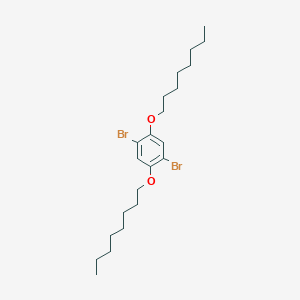
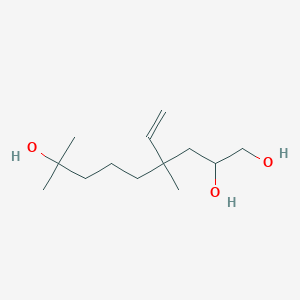
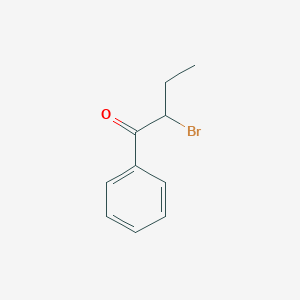
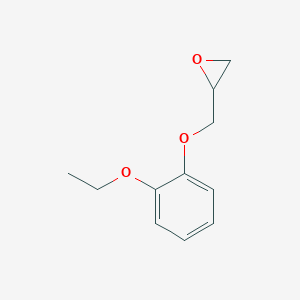
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

